molecular formula C13H10O3 B3275696 Methyl 4-formyl-1-naphthoate CAS No. 62855-40-7

Methyl 4-formyl-1-naphthoate

Cat. No.: B3275696
CAS No.: 62855-40-7
M. Wt: 214.22 g/mol
InChI Key: RQODTKJVTXOAHI-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Methyl 4-formyl-1-naphthoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the formyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the formyl group under acidic or basic conditions.

Major Products:

    Oxidation: Methyl 4-carboxy-1-naphthoate.

    Reduction: Methyl 4-hydroxy-1-naphthoate.

    Substitution: Various substituted naphthoate derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 4-formylnaphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c1-16-13(15)12-7-6-9(8-14)10-4-2-3-5-11(10)12/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQODTKJVTXOAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C2=CC=CC=C21)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301214283
Record name 1-Naphthalenecarboxylic acid, 4-formyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301214283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62855-40-7
Record name 1-Naphthalenecarboxylic acid, 4-formyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62855-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthalenecarboxylic acid, 4-formyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301214283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyl 4-hydroxymethylnaphthoate above (3.3, 15.3 mmol) in dichloromethane (20 mL) was added MnO2 (6.6 g, 76 mmol). After stirring the dark mixture for 16 hours, the insolubles were filtered through a bed of Celite. Evaporation of the solvent gave the desired product as a white solid in quantitative yield.
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20 mL
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6.6 g
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Synthesis routes and methods II

Procedure details

In Scheme 1, intermediate (2), (E)-methyl 4-styryl-1-naphthoate can be prepared by reacting commercially available 4-bromo naphthoic acid (1, Combi Blocks, San Diego, Calif.) with methanol in the presence of catalytic sulfuric acid followed by coupling with trans-2-phenylvinyl-boronic acid in EtOH/toluene with a palladium source (e.g., Pd(dppf2)Cl2) and an inorganic base such as NaHCO3. Ozonolysis can be performed on intermediate 2 in a solvent system such as dichloromethane/MeOH to provide the aldehyde 3, methyl 4-formyl-1-naphthoate. The oxime, (E/Z)-methyl 4-((hydroxyimino)methyl)-1-naphthoate (4) can be synthesized by reacting hydroxylamine hydrochloric acid with the precursor aldehyde (3) in a protic solvent such as ethanol (EtOH). The oxime is converted to the isoxazoline in a two step, one reaction pot procedure. Conversion of the oxime to the chloro-oxime with N-chlorosuccinamide in DMF and subsequent cyclization with the aryl olefin 5 (as shown below in Scheme 3A/3B) affords the desired isoxazoline intermediate 6 compounds. Saponification of the intermediate 6 compounds using a base such as LiOH or NaOH in a solvent system such as dioxane/water can be used to afford the naphthoic acid compounds (7) after acidic work-up.
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EtOH toluene
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dichloromethane MeOH
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intermediate ( 2 )
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[Compound]
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Pd(dppf2)Cl2
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intermediate 2
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Synthesis routes and methods III

Procedure details

A solution of (E)-methyl 4-styryl-1-naphthoate (Preparation 2, 1.31 g, 2.0 mmol) in 3:1 CH2Cl2/MeOH (40 mL) was cooled to −78° C. Sample was subjected to ozonylysis for 10 minutes until blue color was noted. Reaction was quenched with dimethyl sulfide (400 μL) and allowed to warm to room temperature. The residue was purified by chromatography on silica gel eluting from 100% heptane to 50:50 EtOAc:heptane to afford a solid (0.78 g, 80%). 1H NMR (CDCl3) δ ppm: 10.52 (1H), 9.28 (1H), 8.83 (1H), 8.22 (1H), 8.04 (1H), 7.79-7.70 (2H), 4.08 (3H).
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1.31 g
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reactant
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CH2Cl2 MeOH
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40 mL
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reactant
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Yield
80%

Synthesis routes and methods IV

Procedure details

To a stirred solution of 4-bromomethyl-naphthalene-1-carboxylic acid methyl ester (Preparation 51, 10.5 g, 37.63 mmol) in DMSO (99.36 mL) was added sodium bicarbonate (6.32 g, 75.27 mmol) at room temperature. Resulting reaction mixture was heated at 95° C. for 3 hours. Progress of the reaction was monitored by TLC using 10% EtOAc in hexane. Rf of new spot and starting material was 0.7 and 0.8 respectively. After consumption of starting material, reaction mixture was quenched with water (400 mL) and extracted with EtOAc (2×300 mL). Combined organic layer was dried over sodium sulphate and evaporated off in vacuo to get brown colored thick mass. Crude compound was purified by column chromatography using 100-200 mesh silica gel. Desired product was eluted in 4.5% EtOAc in hexane to afford faint green solid (4.2 g, 52.17%). Compound the same as that from Preparation 3.
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10.5 g
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6.32 g
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99.36 mL
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Yield
52.17%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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